![molecular formula C17H16FN3O3 B2695225 2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034288-04-3](/img/structure/B2695225.png)
2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known as Compound A, is a novel small molecule compound that has been widely studied for its potential therapeutic applications. This compound was first synthesized in 2011 by a group of researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Scientific Research Applications
- Naphtho[2,3-b]furan-4,9-diones, a structural motif present in this compound, have been associated with antitumor effects . Researchers have explored its potential as an antitumor agent, aiming to inhibit cancer cell growth and proliferation.
- The compound has shown cytotoxic activity against KB cells . This finding suggests its potential as a cytotoxic agent, which could be valuable in cancer therapy.
- Studies have investigated its antiviral activity against the Japanese encephalitis virus and Vero cells . This indicates a possible role in antiviral drug development.
- As an inhibitor of human keratinocyte hyperproliferation, this compound may have applications in dermatology and skin-related conditions .
- The synthesis of naphtho[2,3-b]furan-4,9-diones using visible-light-mediated [3+2] cycloaddition represents a green and efficient approach . Researchers have explored its regioselectivity and functional group tolerance, making it a promising scaffold for novel drug discovery.
Antitumor Activity
Cytotoxic Activity
Antiviral Properties
Inhibition of Human Keratinocyte Hyperproliferation
Green Chemistry and Photochemistry
Structural Diversity Expansion
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-15-3-1-2-4-16(15)24-12-17(22)19-6-7-21-10-14(9-20-21)13-5-8-23-11-13/h1-5,8-11H,6-7,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFMWJPZIVTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=C(C=N2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide |
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